2-Thien-2-ylacetohydrazide
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Overview
Description
2-Thien-2-ylacetohydrazide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol. It is a derivative of thiosemicarbazide, characterized by its unique chemical structure and functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thien-2-ylacetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-thienylacetate with hydrazine hydrate in methanol at 90°C . This method yields the desired compound with a high degree of purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions: 2-Thien-2-ylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-Thien-2-ylacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Thien-2-ylacetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial enzyme butyrylcholinesterase, which is involved in the degradation of acetylcholine . This inhibition can lead to various biological effects, depending on the context of its application.
Comparison with Similar Compounds
Thiosemicarbazide: A precursor to 2-Thien-2-ylacetohydrazide with similar functional groups.
Thiophene-2-acetyl hydrazide: Another related compound with a thiophene ring and hydrazide group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in research.
Properties
IUPAC Name |
2-thiophen-2-ylacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELQUIOICURSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291923 |
Source
|
Record name | 2-(2-thienyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-18-2 |
Source
|
Record name | 39978-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-thienyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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